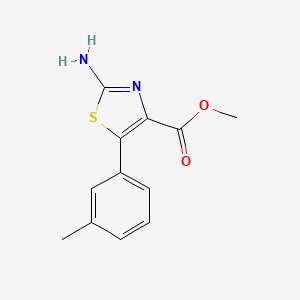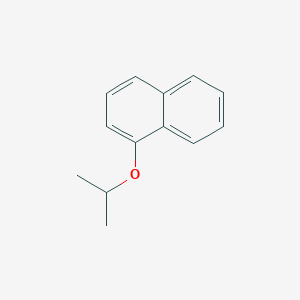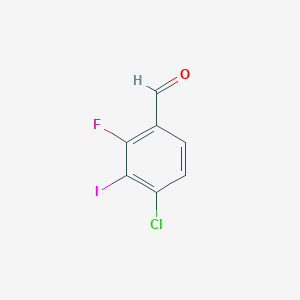![molecular formula C11H9ClN2O B8762874 Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- CAS No. 57191-37-4](/img/structure/B8762874.png)
Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine moiety substituted with a 6-chloro-2-pyridinyl group through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- typically involves the reaction of 4-aminophenol with 6-chloro-2-chloropyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-aminophenol attacks the chloropyridine, resulting in the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
化学反応の分析
Types of Reactions
Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- Benzenamine, 4-[(6-chloro-4-pyridinyl)oxy]-
- Benzenamine, 4-[(6-chloro-4-pyrimidinyl)oxy]-2-fluoro-
Uniqueness
Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
特性
CAS番号 |
57191-37-4 |
|---|---|
分子式 |
C11H9ClN2O |
分子量 |
220.65 g/mol |
IUPAC名 |
4-(6-chloropyridin-2-yl)oxyaniline |
InChI |
InChI=1S/C11H9ClN2O/c12-10-2-1-3-11(14-10)15-9-6-4-8(13)5-7-9/h1-7H,13H2 |
InChIキー |
RLSYBKOPTFTOCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-dimethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B8762792.png)
![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)




![2,4-Dichloro-8-phenyl-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B8762838.png)


![Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate](/img/structure/B8762869.png)



